双叶醇醇半富马酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

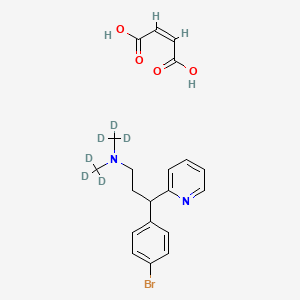

Bisoprolol-d7 Hemifumarate is a deuterium-labeled version of Bisoprolol Hemifumarate . Bisoprolol is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins). It is used to treat hypertension (high blood pressure) .

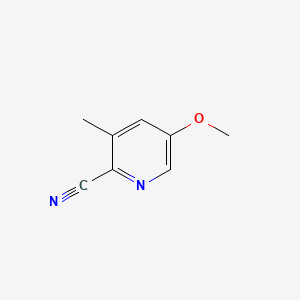

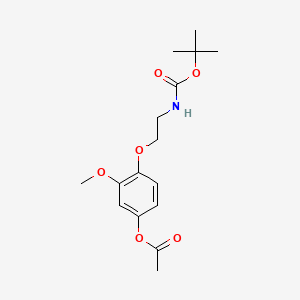

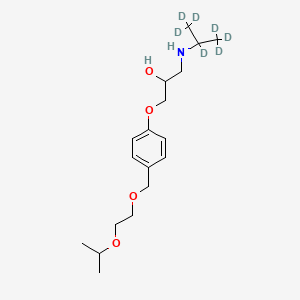

Molecular Structure Analysis

The molecular formula of Bisoprolol-d7 Hemifumarate is C18H24D7NO4 • 1/2C4H4O4 . The structure includes a bisoprolol molecule with seven deuterium atoms replacing hydrogen in the isopropyl group .Physical And Chemical Properties Analysis

Bisoprolol-d7 Hemifumarate is a solid substance . It’s slightly soluble in DMSO and Methanol . The molecular weight is 390.5 .科学研究应用

Internal Standard for Quantification

Bisoprolol-d7 is used as an internal standard for the quantification of bisoprolol by GC- or LC-MS . This helps in achieving accurate and reliable results in analytical chemistry.

Antagonist of β1-Adrenergic Receptor

Bisoprolol-d7 is an antagonist of the β1-adrenergic receptor (β1-AR; Ki = 25 nM for the human receptor) . It is selective for β1- over β2-ARs , making it useful in research related to these receptors.

In Vivo Studies

In vivo, bisoprolol-d7 inhibits increases in heart rate and myocardial contractility induced by isoproterenol in conscious dogs . This makes it a valuable tool in cardiovascular research.

Hypertension and Heart Failure Treatment Research

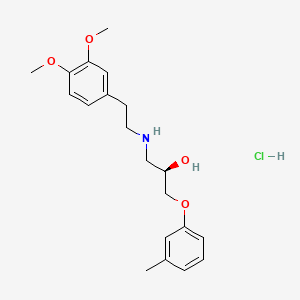

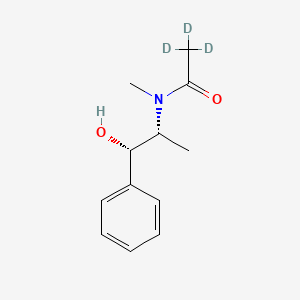

Bisoprolol is a β1-selective β-blocker used among other β-blockers in the treatment of hypertension and heart failure . The S-enantiomer of bisoprolol has about 30 to 80 times greater β-blocking activity than its R-enantiomer , making it a focus of research in the development and synthesis of β1-selective β-blockers .

Transdermal Delivery Research

Bisoprolol hemifumarate has been used in studies to enhance the transdermal delivery of BH, a hydrophilic drug active with high molecular weight, through differently prepared hydrogels . This research could lead to alternative routes of administration to conventional oral tablets .

Chemoenzymatic Synthesis

Bisoprolol hemifumarate has been synthesized in 96% enantiomeric excess with 19% total yield in a six-step synthesis . This chemoenzymatic protocol for the synthesis of enantiopure β-blocker (S)-Bisoprolol is a significant contribution to medicinal chemistry .

作用机制

Target of Action

Bisoprolol-d7 Hemifumarate is a selective type β1 adrenergic receptor blocker . The β1 adrenergic receptors are primarily found in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and renin release from the kidneys .

Mode of Action

Bisoprolol-d7 Hemifumarate selectively and competitively binds to and blocks β1 adrenergic receptors in the heart . By blocking these receptors, it inhibits the binding of catecholamines (like adrenaline and noradrenaline) to these receptors, thereby reducing heart rate, myocardial contractility, and renin release . This leads to a decrease in blood pressure and heart workload .

Biochemical Pathways

The primary biochemical pathway affected by Bisoprolol-d7 Hemifumarate is the adrenergic signaling pathway. By blocking the β1 adrenergic receptors, it inhibits the effects of catecholamines, leading to a decrease in cyclic AMP (cAMP) production. This results in reduced activation of protein kinase A (PKA), leading to decreased phosphorylation of various proteins involved in cardiac contractility and vascular smooth muscle relaxation .

Pharmacokinetics

Bisoprolol has a high bioavailability of over 90% . It is metabolized through oxidative metabolic pathways with no subsequent conjugation . The major metabolites found in plasma and urine are inactive . The elimination half-life of Bisoprolol is 10–12 hours , and it is excreted via the kidneys and feces . Peak plasma concentrations of Bisoprolol are attained within 2-4 hours and steady-state concentrations are achieved within 5 days of administration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bisoprolol-d7 Hemifumarate. For instance, it has been found that Bisoprolol is frequently detected in different aquatic ecosystems . .

安全和危害

未来方向

属性

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/i1D3,2D3,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYCDWMUTMEGQY-HSNISVEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisoprolol-d7 Hemifumarate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。